REACTION_CXSMILES
|
[C:1]([N:5]=[N:6][C:7]([N:13]=[C:14]=[S:15])([CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:8])([CH3:4])([CH3:3])[CH3:2].[CH2:16]([NH2:20])[CH2:17][CH2:18][CH3:19]>CCCCC>[C:1]([N:5]=[N:6][C:7]([NH:13][C:14]([NH:20][CH2:16][CH2:17][CH2:18][CH3:19])=[S:15])([CH3:8])[CH2:9][CH:10]([CH3:11])[CH3:12])([CH3:3])([CH3:2])[CH3:4]
|
Name
|
|
Quantity
|
22.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=NC(C)(CC(C)C)N=C=S
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 3 hours at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
transferred to a round bottom flask
|
Type
|
CUSTOM
|
Details
|
the pentane evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove any low boilers
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N=NC(CC(C)C)(C)NC(=S)NCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |